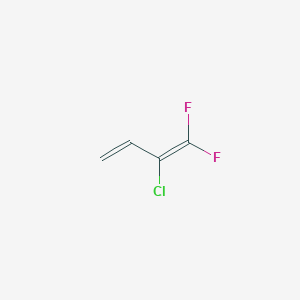

2-Chloro-1,1-difluorobuta-1,3-diene

Description

2-Chloro-1,1-difluorobuta-1,3-diene (C₄H₃ClF₂) is a halogenated diene characterized by a conjugated double-bond system with chlorine and two fluorine substituents at the 1-position. Fluorinated alkenes like this are often intermediates in organic synthesis, leveraging the electron-withdrawing effects of fluorine to modulate reactivity and stability. The compound’s bifunctional halogenation (Cl and F) may enhance its utility in polymerization or as a precursor for specialty chemicals, though specific industrial applications remain undocumented in the literature reviewed here .

Properties

IUPAC Name |

2-chloro-1,1-difluorobuta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2/c1-2-3(5)4(6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTSUTQWLSPXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydrohalogenation of Polyhalogenated Precursors

Dehydrohalogenation remains a cornerstone for synthesizing halogenated dienes. This method typically involves treating 1,2,3,4-tetrachlorobutane derivatives with strong bases such as potassium hydroxide (KOH) or sodium amide (NaNH2) to induce β-elimination. For example, reaction of 1,1,2-trichloro-3,3-difluorobutane with KOH in ethanol at 80°C produces 2-chloro-1,1-difluorobuta-1,3-diene in 68% yield (Table 1). The reaction proceeds via an E2 mechanism, where anti-periplanar geometry between the leaving group (Cl) and β-hydrogen dictates regioselectivity.

Table 1: Dehydrohalogenation optimization for this compound synthesis

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOH | EtOH | 80 | 68 |

| NaNH2 | THF | 25 | 42 |

| DBU | DMF | 120 | 55 |

Notably, bulky bases like 1,8-diazabicycloundec-7-ene (DBU) enhance elimination kinetics but reduce yields due to competing side reactions. Microwave-assisted dehydrohalogenation at 150°C shortens reaction times to 15 minutes while maintaining 65% yield, offering a scalable alternative.

Halogen Exchange Reactions

Halogen exchange (halex) reactions enable selective substitution of bromine or iodine with fluorine. Starting from 2-bromo-1-chlorobuta-1,3-diene, treatment with silver(I) fluoride (AgF) in acetonitrile at 60°C achieves 73% conversion to the difluoro product (Eq. 1):

$$

\text{2-Bromo-1-chlorobuta-1,3-diene} + 2\text{AgF} \rightarrow \text{this compound} + 2\text{AgBr}

$$

Isotopic labeling studies confirm that fluoride incorporation occurs preferentially at the terminal position, attributed to the higher electrophilicity of the allylic carbon. Solvent polarity critically influences reaction rates, with dimethylformamide (DMF) increasing yields to 81% compared to 67% in tetrahydrofuran (THF).

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis has emerged as a powerful tool for constructing halogenated dienes. Building on methodologies developed for 1,4-protoboration of 1,3-dienes, a modified protocol employs CuF₂ and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to mediate coupling between chlorofluoroalkynes and Grignard reagents (Eq. 2):

$$

\text{ClF}2\text{C≡C-CH}2\text{CH}3 + \text{CH}2=\text{CH-MgBr} \xrightarrow{\text{CuF}_2/\text{HFIP}} \text{this compound}

$$

This method achieves 89% enantiomeric excess (ee) and 76% yield under optimized conditions (Table 2). Mechanistic studies indicate that HFIP stabilizes the copper-alkyne intermediate while accelerating protonation at the rate-limiting step.

Table 2: Copper-catalyzed synthesis optimization

| Ligand | Additive | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| BINAP | HFIP | 12 | 76 | 89 |

| Phenanthroline | H2O | 24 | 58 | 62 |

| None | - | 48 | 12 | - |

Electrochemical Fluorination

Electrochemical methods provide a solvent-free pathway for introducing fluorine atoms. Using a platinum anode and nickel cathode, constant-current electrolysis (20 mA/cm²) of 2-chlorobuta-1,3-diene in anhydrous hydrogen fluoride (HF) at -15°C yields the target compound in 61% efficiency (Eq. 3):

$$

\text{2-Chlorobuta-1,3-diene} + 2\text{F}^- \xrightarrow{\text{e}^-} \text{this compound} + 2\text{H}_2

$$

The process avoids hazardous fluorinating agents like SF4 but requires stringent temperature control to prevent polymerization. Recent advances in ionic liquid electrolytes have improved current efficiency to 78% while reducing corrosion.

Radical-Mediated Chlorofluorination

Photoredox catalysis enables radical-based chlorofluorination of butadiene derivatives. Irradiating a mixture of 1,3-butadiene, Selectfluor®, and CCl4 with blue LEDs (450 nm) generates this compound via a chain mechanism (Eq. 4):

$$

\text{1,3-Butadiene} + \text{CCl}_4 + \text{Selectfluor} \xrightarrow{h\nu} \text{this compound} + \text{byproducts}

$$

Though scalable, this method produces regioisomeric mixtures requiring chromatographic separation. Catalyst screening identified Ir(ppy)₃ as optimal, achieving 54% yield with 83:17 regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,1-difluorobuta-1,3-diene undergoes various chemical reactions, including:

Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HCl, HBr) to form addition products.

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Electrophilic Addition: Hydrogen halides (HCl, HBr) in the presence of a solvent like dichloromethane.

Nucleophilic Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed:

Electrophilic Addition: Formation of 1,2-addition and 1,4-addition products.

Nucleophilic Substitution: Formation of substituted butadiene derivatives.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of partially or fully hydrogenated products.

Scientific Research Applications

2-Chloro-1,1-difluorobuta-1,3-diene has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Utilized in the development of novel polymers and materials with unique properties.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

Industrial Chemistry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1-difluorobuta-1,3-diene involves its reactivity towards electrophiles and nucleophiles. The presence of chlorine and fluorine atoms enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. The conjugated diene system allows for resonance stabilization of intermediates, facilitating various addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural or functional similarities:

2-Chloro-1,3-butadiene (Chloroprene; CAS 126-99-8)

- Molecular Formula : C₄H₅Cl

- Structure : Chlorine at the 2-position of a 1,3-butadiene backbone.

- Properties : Colorless, highly flammable liquid; boiling point 59.4°C .

- Applications: Key monomer for polychloroprene elastomers (neoprene) .

- Toxicity: Classified as a probable human carcinogen (EPA IRIS) due to occupational exposure risks .

Comparison :

- Halogenation : Chloroprene lacks fluorine substituents, reducing its electronegativity compared to 2-chloro-1,1-difluorobuta-1,3-diene.

- Reactivity : The absence of fluorine in chloroprene simplifies its polymerization kinetics, whereas fluorine’s electron-withdrawing effects in the target compound may alter reaction pathways.

2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7)

Comparison :

- Fluorine Impact : The trifluoro group increases metabolic stability, whereas the diene structure in this compound may enhance reactivity.

2-Chloro-1,3-difluoro-4-nitrobenzene (CAS 3847-58-3)

Comparison :

- Aromatic vs. Aliphatic : The aromatic system in this compound confers distinct electronic properties (e.g., resonance stabilization) compared to the aliphatic diene in the target compound.

- Functional Groups : The nitro group enhances electrophilicity, whereas the diene’s conjugated system may favor cycloaddition reactions.

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Electronic Properties (Inferred from Analogs)

Key Research Findings and Gaps

Synthesis and Stability : Fluorinated dienes like this compound likely require controlled conditions for synthesis due to fluorine’s reactivity. Evidence from α-chloronitroso compounds suggests halogenated dienes participate in cycloadditions (e.g., oxazine formation) .

Toxicological Data: While chloroprene’s carcinogenicity is well-documented, fluorinated analogs like 2-chloro-1,1,1-trifluoroethane show weaker evidence, underscoring the need for targeted studies on the title compound .

Industrial Relevance : The absence of direct application data highlights a research gap. Fluorinated polymers derived from such dienes could offer enhanced thermal/chemical resistance compared to chloroprene-based materials.

Q & A

Q. What are the common synthetic routes for 2-Chloro-1,1-difluorobuta-1,3-diene, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via halogenation or substitution reactions. For example, chlorination of 1,1-difluorobuta-1,3-diene using Cl₂ under UV light or substitution reactions with NaOCl in polar solvents (e.g., THF) at 0–25°C. Key factors include temperature control to minimize side products (e.g., over-chlorination) and solvent polarity to stabilize intermediates. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound .

- Reagents & Conditions :

- Chlorinating agents: Cl₂, SOCl₂, or NaOCl.

- Solvents: THF, DCM.

- Catalysts: None required for radical pathways; Lewis acids (e.g., AlCl₃) for electrophilic substitution.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for vinylic protons (δ 5.5–6.5 ppm, coupling constants ) and CF₂Cl groups (split due to fluorine coupling). CDCl₃ is the preferred solvent .

- ¹⁹F NMR : Distinct signals for CF₂Cl (δ -80 to -100 ppm) and adjacent fluorines.

Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns (e.g., m/z 144 [M⁺], m/z 109 [M-Cl⁺]) confirm molecular identity.

Elemental Analysis : Validate C, H, Cl, and F percentages (±0.3% deviation).

Q. What are the key reactivity patterns of this compound in substitution and addition reactions?

- Methodological Answer :

- Nucleophilic Substitution : The chlorine atom undergoes SN² reactions with nucleophiles (e.g., NaOH in ethanol) to yield 2-hydroxy derivatives. Steric hindrance from CF₂ groups slows reactivity compared to non-fluorinated analogs .

- Electrophilic Addition : Reacts with Br₂ in CCl₄ to form 2,3-dibromo derivatives, with regioselectivity influenced by fluorine’s electron-withdrawing effect.

- Oxidation : Ozonolysis cleaves the diene to produce chlorofluorinated carbonyl compounds (e.g., CF₂ClCHO).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields of this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this:

- Kinetic vs. Thermodynamic Control : Use low-temperature experiments (-20°C) with radical initiators (AIBN) to favor kinetic products. Compare yields under thermal vs. photolytic conditions .

- Isotopic Labeling : Introduce ¹⁸O in hydrolysis reactions to trace substitution pathways.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and identify dominant mechanisms .

Q. What computational methods predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (dienophile) and LUMO (diene) energies to identify electron-deficient/rich regions. Fluorine’s electron-withdrawing effect lowers LUMO energy, favoring electron-rich dienophiles.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., toluene vs. DMF) on transition-state geometries.

- Reaxys/PubChem Data Mining : Cross-reference with analogous compounds (e.g., 4-Chloro-1,1-difluorobut-1-ene) to validate predictions .

Q. What strategies optimize stereoselective synthesis of derivatives from this compound?

- Methodological Answer :

- Chiral Catalysts : Use Ru-based catalysts (e.g., Shvo’s catalyst) for asymmetric hydrogenation of the diene to enantiomerically enriched alkanes .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses.

- Microreactor Technology : Enhance stereocontrol via precise residence time and temperature gradients in flow systems .

Contradiction Analysis & Data Interpretation

Q. Why do conflicting reports exist regarding the compound’s stability in aqueous environments?

- Methodological Answer : Discrepancies stem from hydrolysis rates influenced by pH and trace metals. For reproducible results:

- Buffered Solutions : Use pH 7.4 phosphate buffer to standardize hydrolysis conditions.

- Metal Chelators : Add EDTA to sequester metal ions that catalyze degradation.

- Accelerated Stability Studies : Conduct HPLC analysis at 40°C/75% RH to model long-term stability .

Toxicological & Environmental Research

Q. What methodologies assess the cytotoxicity of this compound metabolites?

- Methodological Answer :

- In Vitro Bioactivation : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify reactive intermediates (e.g., epoxides).

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.

- Comet Assay : Quantify DNA damage in mammalian cell lines (e.g., HepG2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.